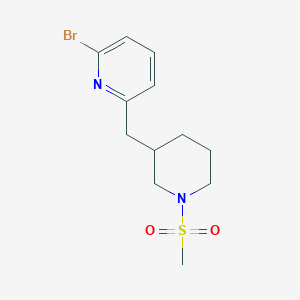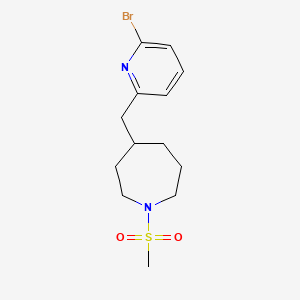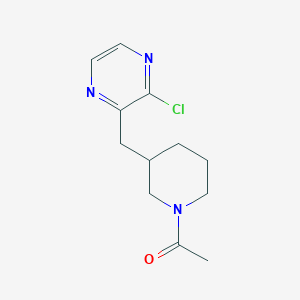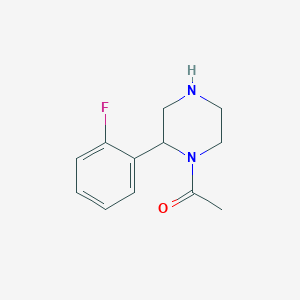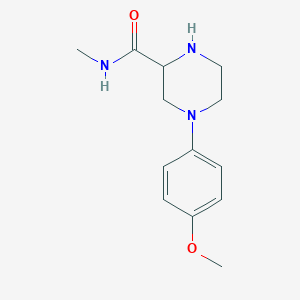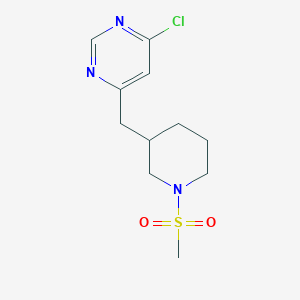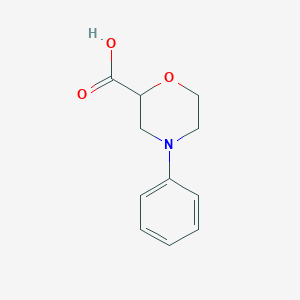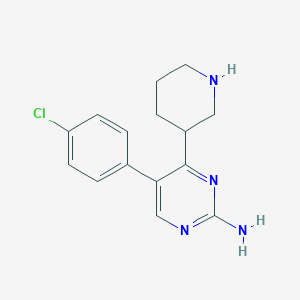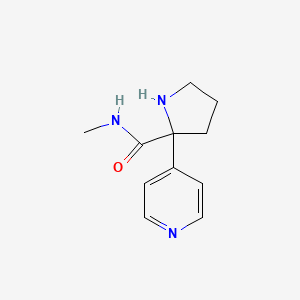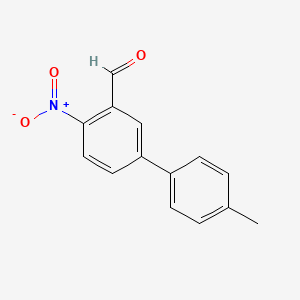
4'-Methyl-4-nitrobiphenyl-3-carbaldehyde
描述
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde is a chemical compound with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde consists of a total of 30 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 nitro group (aromatic) .作用机制
Target of Action
Mode of Action
Nitroaromatic compounds are generally known to undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde . .
生化分析
Biochemical Properties
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde plays a significant role in biochemical reactions due to its nitroaromatic structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function. Additionally, the nitro group can undergo reduction reactions, forming reactive intermediates that may interact with cellular components .
Cellular Effects
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, potentially altering signal transduction pathways. Furthermore, its ability to form reactive intermediates may result in oxidative stress, impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde exerts its effects through several mechanisms. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The nitro group can be reduced to form reactive intermediates, which can interact with DNA, proteins, and other cellular components, causing changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biological activities. Long-term exposure to 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde can result in toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also result in the formation of conjugates that are excreted from the body .
Transport and Distribution
Within cells and tissues, 4’-Methyl-4-nitrobiphenyl-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to cross cell membranes, facilitating its distribution within different cellular compartments .
Subcellular Localization
4’-Methyl-4-nitrobiphenyl-3-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
5-(4-methylphenyl)-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)12-6-7-14(15(17)18)13(8-12)9-16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKJVWPDNAPPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





